(2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
(2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C24H19F2NO3S and its molecular weight is 439.48. The purity is usually 95%.
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Scientific Research Applications
Photoremovable Protecting Groups
Compounds like 2,5-dimethylphenacyl esters, which share a partial structural similarity with the compound , have been explored for their potential as photoremovable protecting groups in organic synthesis and biochemistry. These protecting groups can be removed by irradiation, providing a controlled method for releasing active molecules in a chemical reaction or within a biological context (Zabadal et al., 2001).
Poly(arylene ether sulfone) Materials
Research on poly(arylene ether sulfone)s bearing pendant groups similar to parts of the compound has shown applications in creating materials with desirable properties like high hydroxide conductivity and good alkaline stability. These materials could be useful in various technological applications, including fuel cells and membranes (Shi et al., 2017).
Anticancer Activity
Compounds with structural features related to benzothiazinyl and dimethylphenyl groups have been synthesized as part of a hit-to-lead program in drug discovery, showing selective cytotoxicity against tumorigenic cell lines. This suggests potential applications in designing anticancer agents (Hayakawa et al., 2004).
Carbonic Anhydrase Inhibitors
Bromophenols derivatives, structurally related to the compound , have been studied for their carbonic anhydrase inhibitory properties. These inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Molecular Interactions and Inclusion Complexes
Research on edge-to-face interactions between aromatic rings, similar to those that might be found in the compound , has shown importance in clathrate formation and molecular recognition processes. These findings have implications for designing molecular sensors and host-guest systems (Eto et al., 2011).
Safety and Hazards
The safety and hazards of a compound are typically determined through safety data sheets and lab testing. For related compounds, such as 3-Fluoro-4-methylphenyl isocyanate, it has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3, and its target organs include the respiratory system .
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3S/c1-14-4-8-19(16(3)10-14)24(28)23-13-27(18-7-5-15(2)20(26)12-18)21-11-17(25)6-9-22(21)31(23,29)30/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHRVIUZRJMLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)C)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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